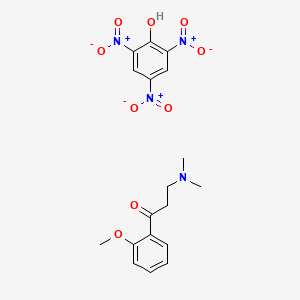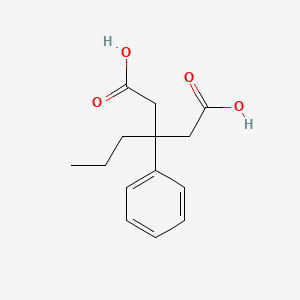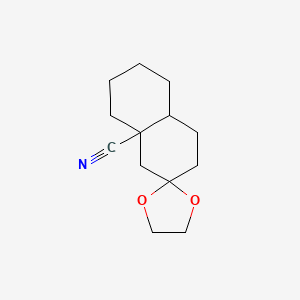
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate typically involves the reaction of 2-methoxyphenylacetonitrile with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the picrate moiety, typically through nitration reactions involving picric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone
- 2-Methoxyphenyl isocyanate
- 3-(2-Methoxyphenyl)propionic acid
Uniqueness
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate is unique due to the presence of the picrate moiety, which imparts distinct chemical properties and reactivity. The combination of the dimethylamino, methoxyphenyl, and picrate groups makes this compound versatile for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
16931-85-4 |
|---|---|
Molecular Formula |
C18H20N4O9 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2-methoxyphenyl)propan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H17NO2.C6H3N3O7/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8-9H2,1-3H3;1-2,10H |
InChI Key |
MXFMBXJAKDADJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)

![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11961776.png)



![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)

![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)
![[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11961813.png)
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)
